1-Benzhydrylazetidin-3-yl methanesulfonate

Pharmaceutical Synthesis Calcium Channel Blocker Antihypertensive

As the sole N-benzhydryl C3-mesylate azetidine, its steric and electronic profile enables superior SN2 coupling for dihydropyridine antihypertensives and CNS-penetrant libraries. Crystalline, stable solid (mp 111–112°C) for scalable process development.

Molecular Formula C17H19NO3S
Molecular Weight 317.4 g/mol
CAS No. 33301-41-6
Cat. No. B014778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidin-3-yl methanesulfonate
CAS33301-41-6
Synonyms1-Diphenylmethyl-3-azetidinyl Methanethiosulfonate;  1-(Diphenylmethyl)-3-(mesyloxy)azetidine;  1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine; 
Molecular FormulaC17H19NO3S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19NO3S/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
InChIKeyMSVZMUILYMLJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6): Key Intermediate for Azetidine-Based Pharmaceutical Building Blocks


1-Benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6) is a heterocyclic azetidine derivative characterized by a benzhydryl (diphenylmethyl) group at the N1 position and a methanesulfonate (mesylate) ester at the C3 position of the azetidine ring. With a molecular weight of 317.4 g/mol and a melting point of 111-112 °C [1], this compound serves primarily as a reactive intermediate in pharmaceutical and chemical research, offering a stable yet activatable scaffold for constructing complex molecules containing the azetidine motif. Its synthesis typically involves mesylation of 1-benzhydrylazetidin-3-ol using methanesulfonyl chloride [2], yielding a crystalline solid that provides a reliable, scalable source of the 1-benzhydrylazetidin-3-yl core for downstream transformations.

Why In-Class Azetidine Analogs Cannot Simply Replace 1-Benzhydrylazetidin-3-yl methanesulfonate in Pharmaceutical Synthesis


The 1-Benzhydrylazetidin-3-yl methanesulfonate scaffold is not a generic azetidine intermediate; its specific substitution pattern—N-benzhydryl protection coupled with a C3 mesylate leaving group—dictates a unique reactivity profile that cannot be replicated by other azetidin-3-yl sulfonates (e.g., tosylate, triflate) or by N-alkyl/aryl variants. The benzhydryl moiety provides both steric bulk to control subsequent nucleophilic attack geometry and lipophilicity that influences downstream pharmacokinetic properties of final drug candidates [1]. The methanesulfonate group offers a balanced leaving group ability: sufficiently reactive for efficient SN2 displacement under mild conditions, yet more stable to moisture and base than the corresponding triflate [2]. Attempts to substitute with analogs such as 1-benzylazetidin-3-yl methanesulfonate (reduced steric protection) or 1-benzhydrylazetidin-3-yl tosylate (altered leaving group kinetics) would necessitate re-optimization of entire synthetic sequences and potentially compromise yield, purity, or the ultimate biological activity of the target molecule [3].

Head-to-Head Quantitative Differentiation: 1-Benzhydrylazetidin-3-yl methanesulfonate vs. Closest Analogs


Azelnidipine Intermediate: Quantified In Vivo Antihypertensive Efficacy Linked to Azetidine Core

1-Benzhydrylazetidin-3-yl methanesulfonate serves as the direct precursor to 3-(1-Benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylate (CS-905/Azelnidipine). This dihydropyridine calcium antagonist, when evaluated in spontaneously hypertensive rats (SHR), produced a quantified antihypertensive effect: a single oral dose of 3 mg/kg reduced mean arterial blood pressure by approximately 35-40 mmHg, with the effect persisting for >24 hours [1]. In contrast, the comparator compound nifedipine (which lacks the azetidine-containing ester side chain) at an equihypotensive dose of 3 mg/kg showed a much shorter duration of action, with blood pressure returning to baseline within 6-8 hours. The prolonged duration of CS-905 is directly attributed to the 1-benzhydrylazetidin-3-yl moiety contributed by the target compound [1].

Pharmaceutical Synthesis Calcium Channel Blocker Antihypertensive

Leaving Group Reactivity: Methanesulfonate Provides Optimal Balance vs. Triflate and Tosylate Analogs

The C3 methanesulfonate group in 1-Benzhydrylazetidin-3-yl methanesulfonate exhibits a leaving group ability (nucleofugality) that is intermediate between the more reactive triflate and the less reactive tosylate. Under standard SN2 conditions (nucleophile: benzylamine, 25°C, DMF), the methanesulfonate derivative undergoes complete substitution within 4-6 hours [1], whereas the corresponding 1-benzhydrylazetidin-3-yl tosylate requires >12 hours for >95% conversion under identical conditions [2]. Conversely, the triflate analog reacts explosively (<5 minutes) with poor selectivity and requires cryogenic temperatures for controlled use, limiting its practical scalability [1]. This quantified difference in reaction kinetics establishes the methanesulfonate as the preferred leaving group for routine synthetic operations where both efficiency and control are required.

Organic Synthesis Nucleophilic Substitution Reaction Optimization

Physicochemical Identity: Defined Melting Point and Purity Provide Quality Control Benchmark vs. Amorphous Analogs

1-Benzhydrylazetidin-3-yl methanesulfonate exhibits a sharp, reproducible melting point of 111-112 °C [1] and is commercially available with a guaranteed purity of ≥95% (HPLC) . This stands in contrast to closely related azetidine intermediates such as 1-benzhydrylazetidin-3-ol (CAS 18621-17-5), which is typically obtained as an oil or low-melting solid with variable purity [2], or 1-benzhydrylazetidin-3-amine (CAS 40432-52-8), which melts at 63 °C and is prone to oxidation and hygroscopic degradation [3]. The high, consistent melting point of the methanesulfonate derivative allows for unambiguous identity confirmation via simple melting point apparatus and facilitates reliable handling and storage, reducing the risk of using degraded or misidentified material in critical synthetic steps.

Quality Control Analytical Chemistry Procurement Specification

Validated Synthetic Utility: Direct Use in Patented Antimicrobial Agent Synthesis

The compound is explicitly claimed and utilized as a key intermediate in a patented process (US20080312205A1) for preparing N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives, which are disclosed as potential therapeutic agents for respiratory and muscular disorders [1]. In the described procedure, 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate (a direct analog of the target compound) undergoes nucleophilic substitution with an N-phenylmethylsulfonamide to afford the desired product in >80% isolated yield after recrystallization [1]. While generic azetidin-3-yl methanesulfonate (without the benzhydryl group) could theoretically undergo similar chemistry, the patent specifically highlights that the benzhydryl or substituted benzhydryl moiety is essential for conferring the desired biological activity profile (e.g., antiasthmatic, neuromuscular effects) in the final compounds [1].

Antimicrobial Drug Development Patented Process

Procurement-Driven Application Scenarios for 1-Benzhydrylazetidin-3-yl methanesulfonate


Synthesis of Long-Acting Dihydropyridine Calcium Channel Blockers (e.g., Azelnidipine)

Research groups and pharmaceutical development teams focusing on next-generation antihypertensive agents should prioritize this intermediate. The 1-benzhydrylazetidin-3-yl group, when incorporated as the 3-ester side-chain of a 1,4-dihydropyridine, confers a prolonged duration of action (≥24 hours in animal models) compared to older agents like nifedipine (6-8 hours) [1]. This directly translates to once-daily dosing potential in clinical candidates, a significant competitive advantage in cardiovascular drug development. The methanesulfonate ester enables clean, high-yielding coupling to the dihydropyridine core under standard conditions.

Construction of Azetidine-Containing Antimicrobial and Antiviral Libraries

Medicinal chemistry laboratories building compound libraries for screening against resistant bacterial or viral targets should consider 1-Benzhydrylazetidin-3-yl methanesulfonate as a privileged building block. As validated by US20080312205A1 [2], the compound's core is integral to sulfonamide derivatives with potential antiasthmatic and neuromuscular activity. The C3 mesylate serves as a versatile electrophilic handle for introducing diverse amine, thiol, or alcohol nucleophiles, while the N-benzhydryl group can be deprotected to reveal a secondary amine for further diversification, maximizing scaffold utility in parallel synthesis workflows.

Preclinical Development of Central Nervous System (CNS) Agents

The benzhydryl group in this intermediate imparts significant lipophilicity (XLogP3 = 2.7) [3], which is a favorable property for molecules intended to cross the blood-brain barrier. Researchers developing CNS-active azetidine-based compounds (e.g., for neurological disorders or as dopamine receptor modulators [4]) can leverage this intermediate to install a pre-optimized lipophilic anchor early in the synthesis. The crystalline nature and high purity of the methanesulfonate derivative reduce the risk of introducing impurities that could confound in vivo CNS pharmacology studies.

Process Chemistry Optimization and Scale-Up Studies

For process chemists evaluating routes to azetidine-containing APIs, 1-Benzhydrylazetidin-3-yl methanesulfonate offers a well-characterized, scalable intermediate with a defined melting point (111-112 °C) [5] and established synthetic protocols [6]. Its reactivity profile (mesylate leaving group) provides a predictable, controllable reaction window for SN2 displacements, avoiding the hazardous exothermic profiles of triflates or the sluggish kinetics of tosylates. The solid-state stability of this compound simplifies storage and handling in kilogram-scale campaigns, making it a reliable choice for early process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzhydrylazetidin-3-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.